[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-
Overview
Description
GSK-1521498 is a small molecule drug developed by GlaxoSmithKline. It is a potent and selective antagonist of the μ-opioid receptor. This compound has been investigated for its potential in treating disorders related to compulsive consumption, such as obesity, alcoholism, and binge eating .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-1521498 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of biphenyl and triazole derivatives, followed by their coupling to form the final compound. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of GSK-1521498 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent regulatory standards to ensure the quality and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
GSK-1521498 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted biphenyl or triazole derivatives .
Scientific Research Applications
Chemistry: Used as a tool compound to study μ-opioid receptor interactions and signaling pathways.
Biology: Investigated for its effects on eating behavior and addiction, providing insights into the biological mechanisms underlying these conditions.
Medicine: Explored as a therapeutic agent for treating obesity, alcoholism, and binge eating disorders. .
Industry: Utilized in the development of new drugs targeting the μ-opioid receptor, contributing to the advancement of pharmaceutical research
Mechanism of Action
GSK-1521498 exerts its effects by selectively binding to and antagonizing the μ-opioid receptor. This receptor is involved in regulating reward and pleasure pathways in the brain. By blocking the receptor, GSK-1521498 reduces the rewarding effects of food and alcohol, thereby decreasing compulsive consumption behaviors. The molecular targets and pathways involved include the inhibition of opioid signaling and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: Another μ-opioid receptor antagonist used to treat alcohol and opioid dependence.
Naloxone: A μ-opioid receptor antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist of the μ-opioid receptor used in the treatment of opioid addiction
Uniqueness of GSK-1521498
GSK-1521498 is unique in its high selectivity and potency for the μ-opioid receptor. Unlike other compounds, it has shown significant efficacy in reducing compulsive consumption behaviors in preclinical and clinical studies.
Properties
IUPAC Name |
N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4/c25-22-11-19(15-6-3-7-18(8-15)24-28-14-29-30-24)12-23(26)21(22)13-27-20-9-16-4-1-2-5-17(16)10-20/h1-8,11-12,14,20,27H,9-10,13H2,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEDUMBCZQRGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007573-18-3 | |
Record name | GSK-1521498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007573183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1521498 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-1521498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0UTB622GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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